molecular formula C19H28N2O3 B13662031 (3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol

(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol

Cat. No.: B13662031
M. Wt: 332.4 g/mol
InChI Key: BPWNQPCAQQDGEU-UHFFFAOYSA-N
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Description

(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol is a complex organic compound that features a bicyclic structure with a diazabicyclo[3.2.1]octane core.

Preparation Methods

The synthesis of (3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the compound . This process often includes the use of stereoselective reactions to ensure the correct spatial arrangement of atoms within the molecule. Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

(3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octan-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 3-benzyl-1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(23)21-16-9-10-19(21,14-22)13-20(12-16)11-15-7-5-4-6-8-15/h4-8,16,22H,9-14H2,1-3H3

InChI Key

BPWNQPCAQQDGEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CN(C2)CC3=CC=CC=C3)CO

Origin of Product

United States

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